3-Phenylthiophene
Description
Significance of Thiophene (B33073) and its Derivatives in Modern Materials Science
Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are fundamental building blocks in materials science. researchgate.netontosight.aijournalwjarr.com Their importance stems from a combination of chemical stability, functional versatility, and unique electronic properties. researchgate.netunibo.it These compounds form the basis of π-conjugated polymers and oligomers, which are of immense interest due to their intriguing electronic and photophysical characteristics. psu.edunih.gov
The applications for thiophene-based materials are extensive and interdisciplinary. In organic electronics, their semiconducting nature is harnessed in devices such as:
Organic Field-Effect Transistors (OFETs) researchgate.netpsu.edu
Organic Light-Emitting Diodes (OLEDs) researchgate.netpsu.edu
Organic Photovoltaics (OPVs) or solar cells researchgate.netpsu.edu
Light-Emitting Transistors (LETs) researchgate.net
Lasers and sensors researchgate.net
The utility of thiophene derivatives extends beyond electronics into fields like bioimaging, where their optical properties are used to monitor biological processes involving proteins and DNA. researchgate.netunibo.it The ability to tune the electronic and optical properties of thiophene-based materials through chemical modification makes them a versatile platform for creating new technologies. psu.edu This versatility has also led to their use in the synthesis of agrochemicals, dyes, and pigments. ontosight.ainumberanalytics.com
Unique Contributions of 3-Phenylthiophene to Conjugated Systems Research
Within the vast family of thiophene derivatives, this compound holds a special position in the study of conjugated systems. The introduction of a phenyl group at the 3-position of the thiophene ring has profound effects on the material's properties. This substitution stabilizes the conjugated π-bond system of the corresponding polymer, poly(this compound). psu.edunih.govgazi.edu.tr This stabilization results in an attractive low band gap material, a critical feature for many electronic applications. psu.edunih.gov
The band gap of poly(this compound) has been evaluated to be approximately 2.0 eV, which is similar to that of unsubstituted polythiophene. aip.orgaip.org However, a key difference is that the top of the valence band in poly(this compound) is located at a higher energy state (by about 0.1 eV) compared to polythiophene. aip.orgaip.org This indicates that the dopant in poly(this compound) is relatively more stable, which is a significant advantage for device performance and longevity. aip.orgaip.org
Research has demonstrated the specific utility of this compound in various applications:
Supercapacitors: Poly(this compound) is considered a promising material for supercapacitors due to its low band gap and stabilized conjugated system. psu.edunih.gov
Solar Cells: Bulk heterojunction solar cells have been fabricated using poly(this compound) (P3PhT) as the electron donor, blended with fullerene derivatives. tandfonline.com
Doping Stability: Poly(this compound) exhibits high p-doping activity and a high degree of electrochemical reversibility in n-doping processes, making it suitable for bipolar electronic devices. d-nb.info
The conformational behavior of this compound is governed by a balance between the π-electron conjugation, which favors a planar structure between the thiophene and phenyl rings, and steric interactions that cause the rings to twist. gazi.edu.tr Theoretical studies using methods like Density Functional Theory (DFT) have been crucial in understanding these structural nuances and their impact on electronic properties. psu.edunih.govgazi.edu.tr
Evolution of Research Trajectories for Phenyl-Substituted Thiophenes
The research trajectory for phenyl-substituted thiophenes has evolved from fundamental synthesis to the design of complex, functional materials for specific applications. Initially, research focused on establishing reliable synthetic routes, such as the reaction of thiophene with phenylmagnesium bromide or various cyclization methods. ontosight.aiorgsyn.org
As synthetic methods became more robust, the focus shifted to polymerization and characterization. The chemical oxidative polymerization of this compound using catalysts like iron(III) chloride (FeCl3) became a standard method to produce poly(this compound). tandfonline.com Researchers then began to investigate the material's electrochemical, optical, and magnetic properties in detail, leading to the development of the polaron and bipolaron models to explain its behavior upon doping. aip.orgaip.org
A significant advancement in the field has been the systematic modification of the phenyl ring itself. By adding electron-donating or electron-withdrawing substituents to the phenyl group, researchers can fine-tune the electronic properties of the resulting polymer. d-nb.info For instance, placing an electron-withdrawing group on the phenyl ring increases the oxidation potential of poly(this compound), while electron-donating groups decrease it. d-nb.info This has led to detailed theoretical and experimental studies on a range of derivatives, such as:
3-(4-fluorophenyl)thiophene (B192847) psu.edunih.gov
3-(4-nitrophenyl)thiophene (B13175914) psu.edunih.gov
3-(4-cyanophenyl)thiophene psu.edunih.gov
These studies often employ quantum chemistry calculations (DFT) to predict geometries, vibrational frequencies, and electronic properties before undertaking complex synthesis. psu.edunih.gov This synergy between theoretical prediction and experimental validation accelerates the discovery of new materials with tailored characteristics for advanced applications like high-efficiency solar cells and electrochromic devices. researchgate.netresearchgate.net
Table 1: Properties of this compound An interactive data table based on research findings.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C10H8S | chemdad.com |
| Molecular Weight | 160.24 g/mol | chemdad.com |
| Melting Point | 90-93 °C | chemdad.com |
| Boiling Point | 256 °C | chemdad.com |
| Appearance | White to Almost white powder/crystal | chemdad.com |
Table 2: Electronic Properties of Poly(this compound) and Related Derivatives An interactive data table based on research findings.
| Compound | Property | Value | Source |
|---|---|---|---|
| Poly(this compound) | Band Gap | ~2.0 eV | aip.orgaip.org |
| Poly(this compound) | Valence Band Top (vs. PT) | ~0.1 eV higher | aip.orgaip.org |
| Poly(3-(4-fluorophenyl)thiophene) | Dihedral Angle (Thiophene-Benzene) | 35.73° (B3LYP/6-311++G(d,p)) | psu.edu |
| Poly(3-(4-nitrophenyl)thiophene) | Dihedral Angle (Thiophene-Benzene) | 29.50° (B3LYP/6-311++G(d,p)) | psu.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylthiophene | |
|---|---|---|
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InChI |
InChI=1S/C10H8S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQZVKVIYAPRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95831-29-1 | |
| Record name | Thiophene, 3-phenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID90178787 | |
| Record name | 3-Phenylthiophene | |
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Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-87-7 | |
| Record name | 3-Phenylthiophene | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Phenylthiophene | |
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| Record name | 3-Phenylthiophene | |
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| Record name | 3-Phenylthiophene | |
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| Record name | 3-phenylthiophene | |
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| Record name | 3-PHENYLTHIOPHENE | |
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Synthetic Methodologies and Precursor Chemistry of 3 Phenylthiophene
Advanced Monomer Synthesis Strategies
Advanced synthetic methods provide precise control over the regiochemistry and functionalization of the thiophene (B33073) monomer, which is crucial for the properties of the resulting materials. These strategies often employ transition metal catalysis or elegant cyclization pathways to achieve high yields and purity.
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For the synthesis of 3-phenylthiophene, nickel and palladium catalysts are extensively used to couple a thiophene core with a phenyl group.
Grignard Metathesis (GRIM) polymerization is a powerful chain-growth method for producing highly regioregular poly(3-substituted thiophene)s. mdpi.combeilstein-journals.org The process typically begins with a 2,5-dihalo-3-substituted thiophene monomer. This monomer undergoes a magnesium-halogen exchange with an alkylmagnesium chloride (Grignard reagent) to form a mixture of thienyl Grignard regioisomers. beilstein-journals.orgtdl.org The addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates a catalyst-transfer polycondensation. mdpi.combeilstein-journals.org This polymerization is considered a quasi-living process, which allows for the synthesis of polymers with controlled molecular weights and narrow distributions, as well as the creation of block copolymers through sequential monomer addition. core.ac.uk
This method has been successfully adapted for the synthesis of polymers with phenyl side chains, such as poly[3-(4-n-octyl)-phenylthiophene] (POPT). capes.gov.brescholarship.org The synthesis of POPT was achieved using a modified GRIM procedure starting from the 2-bromo-5-iodo-3-(4-n-octyl)thiophene monomer. escholarship.org Due to the electronic and steric influences of the 3-phenyl ring, achieving high yield and molecular weight required elevated temperatures for both the metal-halogen exchange and the subsequent polymerization steps. escholarship.org
Table 1: Key Components and Conditions in GRIM Polymerization
| Component | Role | Example |
|---|---|---|
| Monomer | Building block of the polymer | 2,5-dibromo-3-hexylthiophene beilstein-journals.org |
| Grignard Reagent | Forms the reactive organomagnesium intermediate | tert-butylmagnesium chloride beilstein-journals.orgtdl.org |
| Catalyst | Initiates and propagates polymerization | Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) mdpi.combeilstein-journals.org |
| Solvent | Reaction medium | Tetrahydrofuran (THF) amazonaws.com |
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)–C(sp²) bonds. It involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium or nickel complex. mdpi.comresearchgate.net This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net
In the context of this compound synthesis, this reaction can be employed to couple a halogenated thiophene derivative with phenylboronic acid or its esters. For instance, 2-nitro-3-phenylthiophene (B428724) has been synthesized via the Suzuki-Miyaura coupling of 2-bromo-3-nitrothiophene (B183354) with phenylboronic acid. vu.lt Similarly, various 4-arylthiophene-2-carbaldehydes are produced by coupling 4-bromothiophene-2-carbaldehyde with different arylboronic acids or their pinacol (B44631) esters. mdpi.com The reaction typically utilizes a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a suitable solvent system. mdpi.com Nickel catalysts have also been employed for the synthesis of 2-arylthiophenes under green conditions using deep eutectic solvents. rasayanjournal.co.in
Table 2: Examples of Suzuki-Miyaura Reactions for Arylthiophene Synthesis
| Thiophene Substrate | Boron Reagent | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 4-Phenylthiophene-2-carbaldehyde | Good | mdpi.com |
| 2-Bromo-3-nitrothiophene | Phenylboronic acid | Not specified | Not specified | Not specified | 3-Nitro-2-phenylthiophene | Improved yield | vu.lt |
| Bromothiophene | Arylboronic acid | Ni(cod)₂ | K₂CO₃ | Deep Eutectic Solvent | 2-Arylthiophene | Excellent | rasayanjournal.co.in |
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Not specified | Not specified | Not specified | 2,5-Diisopropenylthiophene | --- | nih.gov |
Cyclization reactions offer a direct route to the thiophene core by constructing the ring from acyclic precursors. These methods often involve the reaction of a sulfur source with a suitable carbon backbone.
An efficient and practical method for synthesizing thiophene precursors involves the reaction of allylic alcohols with a sulfur dioxide equivalent. nih.gov Specifically, 3-sulfolenes, which are stable precursors that can be converted to thiophenes, can be prepared from a variety of allylic alcohols using sodium metabisulfite (B1197395) as a safe and inexpensive source of sulfur dioxide. nih.gov This reaction proceeds effectively in aqueous hexafluoroisopropanol (HFIP) or in aqueous methanol (B129727) in the presence of potassium hydrogen sulfate. nih.gov A key advantage of this method is its ability to convert allylic alcohols directly to 3-sulfolenes, thereby bypassing the need to prepare and handle the corresponding, often less stable, 1,3-dienes. nih.gov
Table 3: Synthesis of 3-Sulfolenes from Allylic Alcohols
| Reactants | SO₂ Source | Solvent/Catalyst | Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| Allylic Alcohols, 1,3-Dienes | Sodium Metabisulfite | aq. HFIP or aq. MeOH / KHSO₄ | Diversely-substituted 3-sulfolenes | Bypasses the need for intermediate 1,3-dienes | nih.gov |
The Gewald reaction is a classic multicomponent reaction that produces highly functionalized 2-aminothiophenes. wikipedia.orgresearchgate.net The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. A subsequent cyclization and tautomerization yields the final 2-aminothiophene product. wikipedia.orgresearchgate.net
This methodology can be used to synthesize precursors for phenyl-substituted thiophenes. For example, ethyl 2-amino-4-phenylthiophene-3-carboxylate can be synthesized in a one-pot reaction from acetophenone, ethyl cyanoacetate, and elemental sulfur. psu.edu A study demonstrated this synthesis under solvent-free conditions using morpholine (B109124) as a catalyst, achieving a 51% yield. psu.edu The resulting 2-aminothiophene can then be further modified, for example by deamination, to produce the desired this compound derivative. vulcanchem.com
Table 4: Gewald Synthesis of 2-Aminothiophenes under Solvent-Free Conditions
| Ketone | Active Methylene Nitrile | Product | Yield | Reference |
|---|---|---|---|---|
| Acetone | Ethyl cyanoacetate | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 82% | psu.edu |
| Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Good | psu.edu |
| Acetophenone | Ethyl cyanoacetate | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 51% | psu.edu |
Thioacetylation Pathways and Thioacrylic Acid Amide Intermediates
A reliable synthetic route to this compound derivatives utilizes 3-aminothioacrylic acid amides as versatile building blocks. orgsyn.org Specifically, 3-morpholino-2-phenylthioacrylic acid morpholide serves as a key intermediate. orgsyn.org This compound can be prepared through the reaction of arylthioacetic acid amides with an ortho ester amine. orgsyn.org
The subsequent reaction of this thioacrylic acid amide intermediate with an α-haloketone, such as 4-bromophenacyl bromide, in the presence of a base like triethylamine (B128534) in methanol, leads to the formation of a highly substituted this compound. orgsyn.org For instance, the reaction between 3-morpholino-2-phenylthioacrylic acid morpholide and 4-bromophenacyl bromide yields 5-(4-bromobenzoyl)-2-morpholino-3-phenylthiophene. orgsyn.org This method highlights the utility of thioacrylic acid amide intermediates in constructing complex thiophene systems.
Regioselective Functionalization of the this compound Core
The this compound scaffold allows for precise chemical modifications at specific positions on its thiophene and phenyl rings. These regioselective reactions are crucial for developing new materials and complex molecules.
Halogenation Studies: Bromination
The bromination of this compound has been studied under mild, acid-catalyzed conditions. When this compound is treated with N-bromosuccinimide (NBS) in a solution of acetic acid and chloroform (B151607), it undergoes rapid and nearly quantitative bromination. researchgate.net The reaction demonstrates high regioselectivity, with the substitution occurring at the 2-position of the thiophene ring, which is the kinetically controlled product. researchgate.net
However, the resulting 2-bromo-3-phenylthiophene (B8713854) can undergo rearrangement in solutions of hydrogen bromide in acetic acid. researchgate.net This rearrangement can lead to the formation of various products, including 2-bromo-4-phenylthiophene (B428709) and 2,5-dibromo-3-phenylthiophene. researchgate.net
Table 1: Regioselective Bromination of this compound
| Reagent | Solvent System | Temperature | Product | Selectivity |
| N-Bromosuccinimide (NBS) | Acetic Acid-Chloroform | Room Temperature | 2-Bromo-3-phenylthiophene | 2-position |
Rhodium-Catalyzed C-H Bond Activation and Coupling
Rhodium-catalyzed C-H bond activation has emerged as a powerful strategy for the functionalization of this compound. nih.govacs.org This method enables direct C-C bond formation, providing straightforward synthetic routes to complex π-conjugated molecules from simple, readily available starting materials. nih.gov These reactions can proceed via double C-H bond cleavages and can be coupled with various partners, including alkynes and alkenes. nih.govresearchgate.net
Annulative Coupling with Alkynes
The treatment of 3-phenylthiophenes with alkynes in the presence of a rhodium catalyst and a copper salt oxidant results in an efficient double C-H bond activation. nih.gov This process leads to an annulative coupling, forming naphthothiophene derivatives. nih.govresearchgate.net The reaction between this compound and diphenylacetylene, catalyzed by a rhodium complex like [Cp*RhCl₂]₂ with copper(II) acetate (B1210297) as the oxidant, yields the corresponding naphtho[2,1-b]thiophene (B14763065) derivative in high yield. acs.org This annulation provides a direct method for constructing benzo-fused heterocyclic arenes. researchgate.net
Table 2: Rhodium-Catalyzed Annulative Coupling of this compound with Alkynes
| This compound Substrate | Alkyne | Catalyst System | Product | Yield |
| This compound | Diphenylacetylene | [CpRhCl₂]₂ / Cu(OAc)₂ | 1,2-Diphenylnaphtho[2,1-b]thiophene | 90% acs.org |
| 3-(p-Tolyl)thiophene | Diphenylacetylene | [CpRhCl₂]₂ / Cu(OAc)₂ | 7-Methyl-1,2-diphenylnaphtho[2,1-b]thiophene | 91% |
| 3-(p-Methoxyphenyl)thiophene | Diphenylacetylene | [Cp*RhCl₂]₂ / Cu(OAc)₂ | 7-Methoxy-1,2-diphenylnaphtho[2,1-b]thiophene | 87% |
Data sourced from studies on rhodium-catalyzed annulative coupling reactions. acs.org
Dehydrogenative Coupling with Alkenes
In addition to coupling with alkynes, this compound can undergo rhodium-catalyzed dehydrogenative coupling with alkenes. nih.gov Interestingly, this reaction exhibits a different regioselectivity compared to the alkyne annulation. The dehydrogenative alkenylation occurs selectively on the phenyl moiety of the this compound rather than on the thiophene ring. nih.govresearchgate.net Theoretical studies and experiments with deuterium-labeled substrates suggest that double C-H bond cleavages are involved even in the reaction with alkenes. researchgate.net For example, the rhodium-catalyzed coupling of this compound with styrene (B11656) selectively yields the ortho-alkenylated product on the phenyl ring. researchgate.netacs.org
Table 3: Rhodium-Catalyzed Dehydrogenative Coupling of this compound with Alkenes
| Alkene | Catalyst System | Product | Regioselectivity |
| Styrene | [CpRhCl₂]₂ / Cu(OAc)₂ | (E)-3-(2-styrylphenyl)thiophene | Phenyl Ring (ortho position) researchgate.netacs.org |
| Ethyl acrylate | [CpRhCl₂]₂ / Cu(OAc)₂ | Ethyl (E)-3-(2-(3-phenylthiophen-2-yl)phenyl)acrylate | Phenyl Ring (ortho position) |
| 1-Octene | [Cp*RhCl₂]₂ / Cu(OAc)₂ | (E)-3-(2-(oct-1-en-1-yl)phenyl)thiophene | Phenyl Ring (ortho position) |
Data compiled from research on dehydrogenative coupling of phenylheteroarenes. researchgate.netacs.org
Polymerization of 3 Phenylthiophene and Its Derivatives
Electrochemical Polymerization Techniques
Electrochemical polymerization is a powerful method for synthesizing conducting polymers directly onto an electrode surface, allowing for the formation of uniform films with controlled thickness. The process involves the oxidation of the monomer at the anode, leading to the formation of radical cations that subsequently couple to form the polymer chain.
Galvanostatic Conditions and Electrode Material Influence
Galvanostatic electropolymerization, where a constant current is applied, is a common technique for growing polymer films. The applied current density is a critical parameter that influences the rate of polymerization and the morphology of the resulting polymer film. For thiophene (B33073) derivatives, the choice of electrode material also plays a significant role. Materials like platinum, gold, and glassy carbon are frequently used as working electrodes. The nature of the electrode surface can affect the nucleation and growth mechanism of the polymer film, thereby influencing its final properties such as adhesion, conductivity, and morphology. For instance, electroactive polymers derived from substituted phenylthiophenes have been successfully deposited onto carbon paper electrodes, highlighting the versatility of electrode materials. acs.orgosti.gov The interaction between the monomer and the electrode surface is crucial in the initial stages of polymerization.
Influence of Monomer Concentration, Electrolyte, and Solvent on Polymer Film Formation
The formation and properties of poly(3-phenylthiophene) films are highly dependent on the conditions of the electrochemical synthesis, including the concentration of the monomer, the supporting electrolyte, and the solvent.
Monomer Concentration: The initial concentration of the this compound monomer affects the rate of polymerization and the thickness of the resulting film. Studies on similar monomers, such as 3-methylthiophene, have shown that increasing the monomer concentration can lead to thicker film formation. electrochemsci.org However, this may also result in a decrease in specific capacitance, suggesting that an optimal concentration is necessary for desired electrochemical properties. electrochemsci.org
Electrolyte: The supporting electrolyte, typically a salt dissolved in the solvent, is essential for providing ionic conductivity to the solution. The nature of the electrolyte's anion and cation can significantly impact the polymerization process and the properties of the polymer. The anion becomes incorporated into the polymer film during its oxidative growth (doping) to balance the positive charge on the polymer backbone. Research on derivatives like 3-(4-fluorophenyl)thiophene (B192847) has demonstrated that the choice between electrolytes such as tetramethylammonium (B1211777) trifluoromethanesulfonate (B1224126) and tetraethylammonium (B1195904) tetrafluoroborate (B81430) can influence the morphology and electrochemical performance of the polymer films. acs.orgosti.gov
Solvent: The solvent must be able to dissolve the monomer and the electrolyte while remaining stable under the applied electrochemical conditions. Acetonitrile and boron trifluoride diethyl etherate (BFEE) are common solvents for the electropolymerization of thiophenes. researchgate.net The dielectric constant and viscosity of the solvent can influence the nucleation, growth, and morphology of the polymer deposit. researchgate.net The choice of solvent can also affect the solubility of the growing polymer chains, which in turn impacts the molecular weight and quality of the final film. chalmers.se
| Parameter | Influence on Polymer Film Formation |
| Monomer Concentration | Affects polymerization rate and film thickness. Higher concentrations can lead to thicker films but may alter electrochemical properties like specific capacitance. electrochemsci.org |
| Electrolyte | Anions are incorporated as dopants, influencing the film's conductivity and morphology. The choice of salt can significantly alter the final polymer properties. acs.orgosti.gov |
| Solvent | Must dissolve monomer and electrolyte. Properties like dielectric constant affect nucleation, growth, and overall film morphology. researchgate.net |
Anodic Electropolymerization for p-Dopable Polymers
Anodic electropolymerization is the standard method for producing p-dopable conducting polymers. During this process, the this compound monomer is oxidized at the anode to form radical cations. These reactive species then couple, eliminating protons, to form dimers, oligomers, and eventually the polymer chain which deposits onto the electrode surface in its oxidized, conductive state. This inherent process of formation results in a p-doped polymer, where the positive charges (polarons and bipolarons) on the polymer backbone are balanced by anions from the electrolyte. Poly(this compound) and its derivatives are known to exhibit stable p-doping behavior, which is essential for their application in electrochemical devices like capacitors and sensors. acs.orgosti.gov The substitution of a fluorophenyl group at the 3-position of the thiophene ring, for example, has been shown to yield polymers with promising p-doping and even n-doping performance for supercapacitor applications. researchgate.net
Chemical Oxidative Polymerization Approaches
Chemical oxidative polymerization offers a simpler, often scalable, alternative to electrochemical methods for producing bulk quantities of poly(this compound). This technique involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.
Ferric Chloride (FeCl3) Mediated Polymerization
Ferric chloride (FeCl₃) is the most widely used and cost-effective oxidant for the polymerization of thiophene and its derivatives. researchgate.netcmu.edu The reaction is typically carried out by adding the monomer to a suspension of anhydrous FeCl₃ in a solvent like chloroform (B151607) or o-dichlorobenzene at room temperature. chalmers.senih.gov
n (C₁₀H₈S) + 2n FeCl₃ → (C₁₀H₆S)ₙ + 2n FeCl₂ + 2n HCl
One of the key advantages of this method is its simplicity and suitability for large-scale production. chalmers.se However, a significant drawback is the lack of control over the polymer's regiochemistry, often leading to a mixture of head-to-tail and head-to-head linkages. kpi.ua The solubility of the growing polymer, which can precipitate out of the reaction mixture, may also limit the achievable molecular weight. chalmers.se Studies have shown that the physical state of the FeCl₃ is crucial; the polymerization appears to proceed on the surface of solid FeCl₃ particles. kpi.ua
| Polymerization Method | Oxidant/Catalyst | Typical Solvent | Key Features |
| Chemical Oxidative | Ferric Chloride (FeCl₃) | Chloroform, o-dichlorobenzene | Simple, scalable, cost-effective; often results in regioirregular polymers. chalmers.seresearchgate.net |
Regioregularity Control in Poly(this compound) Synthesis
Regioregularity refers to the specific orientation of monomer units within the polymer chain. For a 3-substituted thiophene like this compound, three different coupling possibilities exist: 2,5' (head-to-tail, HT), 2,2' (head-to-head, HH), and 5,5' (tail-to-tail, TT). cmu.edu
Polymers with a high percentage of HT couplings are referred to as regioregular. This regularity allows the polymer chains to adopt a more planar conformation, which facilitates π-stacking in the solid state. cmu.edu This enhanced planarity and intermolecular interaction lead to improved charge carrier mobility and desirable optical properties. In contrast, regioirregular polymers, containing a random mix of HH, TT, and HT linkages, have twisted backbones due to steric hindrance between the side chains, which disrupts π-conjugation and diminishes the material's electronic performance. cmu.edu
Several synthetic strategies have been developed to achieve high regioregularity. While the standard FeCl₃ method typically yields regioirregular polymers, methods like the Grignard Metathesis (GRIM) polymerization have proven highly effective for synthesizing regioregular poly(3-substituted)thiophenes. cmu.eduresearchgate.net The GRIM method involves treating a 2,5-dihalo-3-substituted thiophene monomer with a Grignard reagent, followed by polymerization using a nickel catalyst (e.g., Ni(dppp)Cl₂). cmu.edu This approach allows for the synthesis of polymers with greater than 95% HT couplings. researchgate.net Other transition-metal-catalyzed cross-coupling reactions have also been developed to provide precise control over the polymer's structure and achieve high levels of regioregularity. nih.gov
| Coupling Type | Description | Impact on Polymer Structure |
| Head-to-Tail (HT) | The 'head' (2-position) of one monomer links to the 'tail' (5-position) of the next. | Leads to a planar, highly conjugated backbone (regioregular). cmu.edu |
| Head-to-Head (HH) | The 'head' of one monomer links to the 'head' of the next. | Causes steric hindrance, twisting the polymer backbone and disrupting conjugation. cmu.edu |
| Tail-to-Tail (TT) | The 'tail' of one monomer links to the 'tail' of the next. | Typically follows an HH coupling, also contributing to a loss of planarity. cmu.edu |
Advanced Spectroscopic Characterization and Analysis
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of 3-phenylthiophene and its derivatives.
Identification of Characteristic Polythiophene Skeleton Vibrations
The vibrational spectra of this compound and its derivatives are characterized by specific modes associated with the polythiophene skeleton. In the Raman spectrum of a polymer derived from 3-(4-trifluoromethyl)-phenyl)-thiophene, characteristic vibrations of the polythiophene skeleton are observed. mdpi.com Specifically, a shoulder band at 1496 cm⁻¹ and an intense band at 1465 cm⁻¹ are attributed to the C=C stretching of the polythiophene ring. mdpi.com Less intense bands in the region of 735 to 648 cm⁻¹ are assigned to C–S–C ring deformation and kinks characteristic of polythiophene. mdpi.com
Theoretical calculations using Density Functional Theory (DFT) have been employed to assign the vibrational frequencies of this compound derivatives. For instance, in a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the experimental FT-IR and Raman spectra were compared with calculated spectra to provide a detailed assignment of the vibrational modes. cardiff.ac.uk The ring carbon-carbon stretching vibrations for aromatic six-membered rings typically occur in the 1650–1400 cm⁻¹ region. nih.gov For substituted thiophenes, these bands are observed between 1347-1532 cm⁻¹. iosrjournals.org In the case of 2-thiophene carboxylic acid, FT-IR bands at 1528 and 1352 cm⁻¹ are assigned to C-C stretching vibrations, with corresponding Raman peaks at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The C-S stretching vibrations for this compound have been observed between 687 and 710 cm⁻¹. iosrjournals.org
Influence of Electron Correlation on Calculated Frequencies
The accuracy of theoretical calculations of vibrational frequencies is significantly influenced by the inclusion of electron correlation. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, which account for electron correlation to some extent, have been shown to provide a good compromise between accuracy and computational cost for medium to large-sized molecules. nih.govpsu.edu
Studies on this compound derivatives have demonstrated that the inclusion of electron correlation in DFT calculations leads to vibrational frequency values that are closer to the experimental data. nih.govpsu.edu For example, calculations performed with the B3LYP functional and the 6-311++G(d,p) basis set yielded frequency values that were smaller than those calculated with the 6-31G(d) basis set, indicating a better agreement with experimental observations. nih.govpsu.edu This highlights the importance of using appropriate levels of theory and basis sets that incorporate electron correlation for the accurate prediction of vibrational spectra in these systems. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental ¹H and ¹³C NMR data for various this compound derivatives have been reported. For instance, the ¹H NMR spectrum of 5-(4-bromobenzoyl)-2-morpholino-3-phenylthiophene shows multiplets in the regions of 3.05-3.71 ppm and 7.21-7.65 ppm. orgsyn.org The ¹³C NMR spectrum for the same compound displays signals at various chemical shifts, including 51.79, 66.11, and a range from 126.21 to 185.84 ppm. orgsyn.org
Theoretical calculations of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) approach at the B3LYP/6-311++G(d,p) level of theory have been performed for derivatives of this compound. nih.govpsu.edunih.gov These calculated values are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). psu.edu The comparison between calculated and experimental NMR data can aid in the structural confirmation of these compounds. cardiff.ac.uk
Below is a table summarizing some reported NMR data for this compound derivatives.
| Compound | Nucleus | Chemical Shift (ppm) |
| 5-(4-Bromobenzoyl)-2-morpholino-3-phenylthiophene | ¹H | 3.05 (m, 4H), 3.71 (m, 4H), 7.21 (dddd, 1H), 7.35 (m, 2H), 7.46 (s, 1H), 7.50–7.53 (m, 2H), 7.57 (ddd, 2H), 7.65 (ddd, 2H) orgsyn.org |
| 5-(4-Bromobenzoyl)-2-morpholino-3-phenylthiophene | ¹³C | 51.79, 66.11, 126.21, 126.28, 127.29, 127.67, 128.13, 130.08, 130.31, 131.57, 135.51, 137.12, 138.64, 162.80, 185.84 orgsyn.org |
| 3-Morpholino-2-phenylthioacrylic acid morpholide (Z-isomer) | ¹³C | 112.6 (C2), 124.8, 128.5 (C2',C3'-C6H5), 125.3 (C4'-C6H5), 137.5 (C3), 139.3 (C1'-C6H5), 198.9 (C1) orgsyn.org |
| 3-Morpholino-2-phenylthioacrylic acid morpholide (E-isomer) | ¹³C | 115.2 (C2), 126.4 (C4'-C6H5), 128.1, 129.9 (C2',C3'-C6H5), 138.3 (C1'-C6H5), 147.4 (C3), 203.3 (C1) orgsyn.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is employed to study the electronic transitions within the this compound molecule and its derivatives, providing information on their electronic structure and optical properties.
Analysis of Absorption Maxima and Spectral Shifts
The UV-Vis spectra of this compound and its derivatives typically show absorption bands in the range of 300 to 900 nm, which are characteristic of polythiophenes with a high degree of conjugation. researchgate.net The position of the absorption maximum (λmax) is influenced by the substituents on the thiophene (B33073) or phenyl rings.
For instance, in a study of electropolymerized poly-3-p-X-phenylthiophenes (where X = -H, -CH₃, -OCH₃, -COCH₃, -COOC₂H₅, -NO₂), the π→π* transition was observed in the range of 450–566 nm. researchgate.net During oxidation (p-doping) of these polymer films, a blue shift (hypsochromic shift) of the absorption bands was observed. researchgate.net This shift is attributed to the fact that longer, more conjugated polymer chains, which absorb at lower energies, are oxidized first. researchgate.net
Theoretical calculations using time-dependent density functional theory (TD-DFT) have been used to predict the electronic spectra of this compound derivatives. nih.govpsu.edunih.gov For example, the calculated absorption bands for 3-(4-nitrophenyl)thiophene (B13175914) were red-shifted compared to 3-(4-fluorophenyl)thiophene (B192847), while those for 3-(4-cyanophenyl)thiophene showed a blue-shift relative to the nitro-substituted compound. psu.edu
Correlation with Band Gap Energies
The onset of the absorption spectrum in the UV-Vis region can be used to determine the optical band gap (Eg) of a material, which is a crucial parameter for its application in electronic devices. The optical energy gaps for phenylene-thiophene co-oligomers have been found to be less than 4 eV, which is typical for organic semiconductors. acs.org
The band gap of poly[3-(2',5'-diheptyloxy-phenyl)thiophene] (PDHOPT) was determined to be 2.1 eV from its UV-Vis absorption spectrum. ajol.info In another study, the optical band gap of a phenyl-thiophene-2-carbaldehyde compound was found to be 3.24 eV using a Tauc plot derived from its UV-Vis reflectance spectrum. mdpi.com
The band gaps of poly-3-p-X-phenylthiophenes have also been estimated from cyclic voltammetry data, and these electrochemical band gaps were generally found to be higher than the optical band gaps. researchgate.net The relationship between the absorption spectra and the HOMO-LUMO energy levels is also significant. For example, the HOMO and LUMO energy levels of PDHOPT were estimated to be -5.3 eV and -3.2 eV, respectively. ajol.info
The following table presents some reported band gap energies for this compound derivatives.
| Compound | Method | Band Gap (eV) |
| Poly[3-(2',5'-diheptyloxy-phenyl)thiophene] (PDHOPT) | UV-Vis Absorption | 2.1 ajol.info |
| Phenyl-thiophene-2-carbaldehyde | UV-Vis Reflectance (Tauc Plot) | 3.24 mdpi.com |
| Poly-3-p-X-phenylthiophenes (X = -H, -CH₃, -OCH₃, -COCH₃, -COOC₂H₅, -NO₂) | Cyclic Voltammetry | Higher than optical band gaps researchgate.net |
| Phenylene-thiophene co-oligomers | UV-Vis Absorption | <4 acs.org |
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful analytical technique used to generate high-resolution images of a sample's surface. measurlabs.combtraindia.com It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. btraindia.com For materials derived from this compound, SEM is indispensable for characterizing the surface morphology of thin films and polymers, providing critical insights into their structural organization which influences their physical and electronic properties. acs.orgresearchgate.net
The morphology of these materials is heavily dependent on the method of preparation, such as electropolymerization or physical vapor deposition. Electropolymerization of thiophene derivatives is known to produce conjugated polymers with distinct surface morphologies, often resulting in higher effective surface areas. rsc.org Studies involving copolymers of this compound derivatives, such as 3-(4-fluorophenyl)thiophene (FPT) with 3,4-ethylenedioxythiophene (B145204) (EDOT), utilize SEM to confirm the surface characteristics of the resulting films. researchgate.net The analysis reveals how different monomer ratios and polymerization conditions affect the final structure. researchgate.net
Research on poly(this compound) (P3PhT) films synthesized via direct oxidation of the monomer has also employed SEM to study the resulting morphology. acs.org In some cases, films derived from related substituted thiophenes have been described as exceptionally smooth and homogeneous. core.ac.uk The synthesis conditions during electropolymerization, such as the applied potential, are critical. For instance, in related polythiophene systems, SEM analysis has shown that applying a potential beyond a certain threshold can lead to overoxidation, which visibly alters the film's morphology. mdpi.com
Thin films fabricated by Physical Vapor Deposition (PVD) have also been evaluated using high-resolution SEM. acs.org In a study of phenylene-thiophene co-oligomers, SEM imaging revealed that these materials have a tendency to form less amorphous films when compared to their corresponding homo-oligomers, p-terphenyl (B122091) and terthiophene. acs.org This suggests a higher degree of structural order in the co-oligomer films. The ability of SEM to resolve detailed surface structures at the micro- and nanoscale is thus fundamental to understanding the structure-property relationships in this compound-based materials. measurlabs.com
The table below summarizes key morphological findings for this compound and related polymers as characterized by Scanning Electron Microscopy.
| Material | Preparation Method | Key SEM Findings | Instrumentation Example |
|---|---|---|---|
| Poly(this compound) (P3PhT) Films | Electrochemical Polymerization | Morphology and structure of free-standing films were studied. acs.org | Not specified in source |
| P(EDOT-co-FPT) Copolymer Film | Electrochemical Copolymerization | Used to study the surface morphology of the copolymer film formed from 3-(4-fluorophenyl)thiophene (FPT) and EDOT. researchgate.net | Not specified in source |
| Phenylene-Thiophene Co-Oligomer Thin Films | Physical Vapor Deposition (PVD) | Films were found to be less amorphous compared to corresponding homo-oligomers. acs.org | High-Resolution SEM |
| Polymer of (E)-styrylthiophene derivative | Electropolymerization | Films were observed to be exceptionally smooth and homogeneous. core.ac.uk | Not specified in source |
| Poly(3-(4-n-octyl)phenylthiophene) (POPT) | Solution Processing (Spin-casting) | Used for structural characterization of thin films. escholarship.org | JEOL JSM-6340F |
| PTh/PEDOT Copolymer | Electropolymerization | Morphology is stable and homogeneous at an optimal potential window; higher potentials cause overoxidation and alter the morphology. mdpi.com | Not specified in source |
Computational Chemistry and Theoretical Modeling
Quantum Chemistry Calculations
Quantum chemistry calculations are fundamental to understanding the behavior of 3-Phenylthiophene at the molecular level. A variety of computational methods, ranging from highly accurate ab initio techniques to more efficient semi-empirical approaches, have been employed to study this molecule and its derivatives. nlc-bnc.cad-nb.info
Density Functional Theory (DFT) has become a primary tool for studying this compound and its derivatives due to its excellent balance of computational cost and accuracy. researchgate.net This method is routinely used to determine various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. d-nb.inforesearchgate.net DFT calculations, particularly those using hybrid functionals, have proven to be powerful and reliable for molecules of this size. researchgate.net
The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is extensively used for calculations on this compound systems. nlc-bnc.caresearchgate.net It is often paired with Pople-style basis sets of varying sizes and complexities, such as 6-31G(d) and the more diffuse and polarized 6-311++G(d,p). researchgate.netgaussian.com
Table 1: Selected Optimized Geometrical Parameters for 3-(4-substituted-phenyl)thiophene Derivatives Calculated at Different B3LYP Levels
| Compound | Parameter | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) |
| FPT | C2-S (Å) | 1.745 | 1.741 |
| C3-C6 (Å) | 1.472 | 1.465 | |
| C9-F (Å) | 1.350 | 1.356 | |
| ∠ C2-S-C5 (°) | 91.51 | 91.46 | |
| Dihedral Angle (°) | 32.22 | 35.73 | |
| NPT | C2-S (Å) | 1.746 | 1.742 |
| C3-C6 (Å) | 1.474 | 1.468 | |
| C9-N (Å) | 1.467 | 1.474 | |
| ∠ C2-S-C5 (°) | 91.49 | 91.36 | |
| Dihedral Angle (°) | 29.50 | 31.90 | |
| CPT | C2-S (Å) | 1.746 | 1.742 |
| C3-C6 (Å) | 1.473 | 1.467 | |
| C9-C (Å) | 1.433 | 1.430 | |
| ∠ C2-S-C5 (°) | 91.50 | 91.39 | |
| Dihedral Angle (°) | 30.63 | 33.64 | |
| Data sourced from Mei-Rong et al. (2014). nih.gov FPT: 3-(4-fluorophenyl)thiophene (B192847), NPT: 3-(4-nitrophenyl)thiophene (B13175914), CPT: 3-(4-cyanophenyl)thiophene. |
To investigate the electronic transitions and photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netgaussian.com Specifically, TD-DFT calculations have been performed on B3LYP-optimized geometries to study the singlet electronic excited state properties. d-nb.inforesearchgate.netnih.govuni-muenchen.de This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.org These theoretical calculations help in the interpretation and assignment of experimental UV-vis absorption spectra. researchgate.net
Beyond DFT, traditional ab initio methods such as Hartree-Fock (HF) and second-order Møller-Plesset perturbation theory (MP2) have been applied to study this compound. nlc-bnc.caifes.edu.br These methods provide a different theoretical framework for understanding its structure and energetics.
Conformational analyses of this compound and its derivatives have been conducted using HF and MP2 methods, often with 6-31++G** and 6-311++G** basis sets, to determine the energies, dipole moments, and geometric parameters. nlc-bnc.ca The HF method, being a more fundamental ab initio approach, provides a baseline for comparison with methods that include electron correlation, such as MP2 and DFT. Studies have shown that the equilibrium dihedral angle between the phenyl and thiophene (B33073) rings calculated at the HF/6-31++G** level is 41.5°. nlc-bnc.ca The MP2 method, which incorporates electron correlation, generally provides results that are considered more accurate than HF for many systems. For this compound, MP2 calculations were performed at minima and transition state structures identified during conformational scans to refine the energetic landscape. nlc-bnc.ca
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less intensive alternative to ab initio and DFT methods. uni-muenchen.de These approaches, which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, simplify calculations by parameterizing certain elements based on experimental data. This makes them particularly suitable for preliminary analyses or for studying very large systems like oligomers and polymers where more expensive methods are not feasible. researchgate.net
The AM1 method has been used for semi-empirical calculations of the heats of formation for a series of substituted 3-phenylthiophenes. d-nb.info Both AM1 and PM3 are available in standard computational chemistry software packages and are parameterized for key elements in this compound, including carbon, hydrogen, and sulfur. gaussian.com While they are generally less accurate than DFT or MP2 for predicting fine geometric details, they can be valuable for exploring conformational spaces and calculating thermodynamic properties of larger, related molecules. uni-muenchen.de
Density Functional Theory (DFT)
Molecular Geometry and Conformational Analysis
A key structural feature of this compound is the rotational freedom around the single bond connecting the phenyl and thiophene rings. The resulting conformation is determined by a balance between two opposing factors: π-electron conjugation, which favors a planar structure, and steric hindrance between hydrogen atoms on the adjacent rings, which favors a twisted, non-planar structure. nlc-bnc.ca
Computational studies consistently show that the ground-state equilibrium geometry of this compound is non-planar. nlc-bnc.ca Conformational analysis, performed by systematically rotating the dihedral angle between the two rings and calculating the energy at each step, reveals the molecule's potential energy surface. ifes.edu.br These analyses, carried out using methods like HF, MP2, and DFT, identify the lowest energy conformers. nlc-bnc.ca For this compound, two non-planar conformers, a syn-gauche and an anti-gauche, are found to be the equilibrium geometries. nlc-bnc.ca The calculated value of the inter-ring dihedral angle is sensitive to the computational method and basis set used.
Table 2: Calculated Equilibrium Dihedral Angle (°) for this compound Using Various Theoretical Methods
| Method | Basis Set | Dihedral Angle (°) | Reference |
| B3LYP | 6-31G(d) | 32.0 | nlc-bnc.ca |
| B3LYP | 6-31++G | 33.5 | nlc-bnc.ca |
| HF | 3-21G* | 41.5 | nlc-bnc.ca |
| HF | 6-31++G | 41.5 | nlc-bnc.ca |
| CNDO/2 | - | 37.0 | nlc-bnc.ca |
| Data sourced from Uğurlu et al. (2007). nlc-bnc.ca |
The values of the dihedral angles between the thiophene and benzene (B151609) rings in substituted derivatives have been calculated to be in the range of 29.50° to 35.73°. researchgate.net It has been noted that calculations at the B3LYP/6-311++G(d,p) level tend to predict slightly larger dihedral angles compared to the B3LYP/6-31G(d) level. researchgate.netgaussian.com This torsional angle is a critical parameter as it directly influences the degree of π-conjugation between the rings and, consequently, the electronic and optical properties of the molecule and its corresponding polymers. nlc-bnc.ca
Electronic Structure Investigations
Band Structures and Bandwidths of Polymeric Systems
Theoretical studies on poly(this compound) (P3PT) and related polymeric systems focus on understanding their electronic properties, which are crucial for applications in organic electronics. The introduction of a phenyl group onto the polythiophene backbone can stabilize the conjugated π-bond system, making it a promising low band gap material. psu.edu
The electronic properties of polythiophene derivatives are influenced by the degree of π-conjugation along the polymer chain. researchgate.net For instance, in poly(this compound)s, the extended conjugation afforded by the phenyl group can lower the oxidation potential of the monomers compared to thiophene. researchgate.net The conformation of the polymer, particularly the dihedral angles between adjacent thiophene rings, plays a significant role in determining the electronic band structure. Steric hindrance between the phenyl side groups can lead to a twisted backbone, which affects the extent of π-orbital overlap and, consequently, the bandwidth.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to predict the band gap of these polymers. gazi.edu.tr For example, the HOMO-LUMO gap, which is related to the band gap in the solid state, is a key parameter derived from these calculations. Studies have shown that the substitution of a fluorophenyl group at the β-position of thiophene can enhance the thermal stability of the corresponding polymer. psu.edu Furthermore, theoretical modeling suggests that the inclusion of a this compound moiety can lead to a narrowing of the energy gap for π-π* transitions. orientjchem.org
The nature of the linkages between monomer units (e.g., head-to-tail, head-to-head, or tail-to-tail) also significantly impacts the electronic properties. Theoretical studies indicate that head-to-tail linkages in poly(this compound) generally result in polymers with higher degrees of order and more desirable electronic properties. d-nb.info
Theoretical Studies of Reaction Mechanisms
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound, particularly in the context of catalytic coupling reactions used for the synthesis of more complex molecules and polymers.
Theoretical investigations have been conducted to understand the regioselectivity observed in various catalytic coupling reactions of this compound. For instance, in the rhodium-catalyzed coupling reaction of this compound with styrene (B11656), experimental results show that styrene selectively couples to the phenyl moiety. researchgate.net Quantum chemistry calculations have been employed to evaluate possible reaction pathways and have identified the most energetically favorable catalytic sequence. researchgate.net
These calculations suggest that the reaction proceeds through the formation of a five-membered rhodacycle intermediate resulting from the cleavage of C-H bonds on both the phenyl and thiophene moieties by the rhodium catalyst. researchgate.net The subsequent insertion of styrene into the C-Rh bond on the phenyl group of this intermediate is found to be the determining factor for the observed regioselectivity. researchgate.netresearchgate.net This is followed by β-hydrogen elimination to yield the 2'-alkenylated this compound product. researchgate.net
In other instances, such as the rhodium(III)-catalyzed enantioselective oxidative C-H/C-H cross-coupling of 1-aryl isoquinoline (B145761) derivatives with this compound, exclusive C5 regioselectivity on the thiophene ring is observed. acs.org Theoretical studies can help rationalize these outcomes by examining the activation barriers and stability of intermediates for different reaction pathways.
The regioselectivity of electropolymerization of this compound derivatives has also been a subject of theoretical study. The spin density distribution in the radical cation of the monomer is used as a measure of reactivity for the coupling reaction. d-nb.info Calculations have shown that the spin density at the C-2 position of the thiophene ring is higher than at the C-5 position, suggesting that head-to-tail (HT) linkages are predominantly formed during polymerization. d-nb.info This is consistent with experimental findings for related poly(this compound) derivatives. d-nb.info
Computational methods are extensively used to map out the potential energy surfaces of reactions involving this compound, allowing for the evaluation of different reaction pathways and the characterization of transition states and intermediates.
In the rhodium-catalyzed coupling with styrene, theoretical calculations have detailed the energetics of each step, including the initial C-H bond cleavages, the formation of the rhodacycle intermediate, the insertion of styrene, and the final product formation. researchgate.net The optimized structures of intermediates, such as the van der Waals complex between the catalyst and this compound and the subsequent metalated species, have been determined computationally. researchgate.net The activation enthalpies and Gibbs free energies for each step provide a quantitative understanding of the reaction mechanism. researchgate.net
Theoretical studies have also been applied to understand the synthesis of thiophene-containing compounds through reactions like the Gewald three-component reaction, which can be a route to substituted 4-phenylthiophenes. acs.org Density functional theory (DFT) studies can reveal how the energetics of cyclization dictate the product distribution.
Furthermore, the unimolecular pyrolysis of thiophene itself has been modeled theoretically to understand its decomposition pathways, which involves various intermediates and transition states. acs.org While not directly involving this compound, these fundamental studies provide a basis for understanding the stability and reactivity of the thiophene ring system under various conditions.
The evaluation of reaction pathways also extends to the formation of polymers. Theoretical models of the electropolymerization of this compound propose a mechanism initiated by the oxidation of the monomer to its radical cation, followed by coupling reactions. d-nb.info The relative energies of different coupling modes (e.g., head-to-head vs. head-to-tail) are assessed to predict the resulting polymer structure. d-nb.info
Electrochemical Behavior and Charge Transport Phenomena in 3 Phenylthiophene Based Polymers
The electrochemical characteristics and charge transport mechanisms of poly(3-phenylthiophene) and its derivatives are pivotal to their application in electronic devices. These properties are intrinsically linked to the polymer's ability to undergo reversible oxidation and reduction, the stability of the resulting charged states, and the mobility of charge carriers along the polymer backbone.
Structure Property Relationships and Tunability
Influence of Substituent Position and Nature on Electronic and Optical Properties
The electronic and optical characteristics of 3-phenylthiophene can be precisely controlled by the introduction of various substituent groups on both the phenyl and thiophene (B33073) rings. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents play a crucial role in modulating the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn affects properties like oxidation potentials, bandgaps, and photoluminescence. rsc.org
The introduction of a phenyl group at the 3-position of a polythiophene backbone helps to stabilize the conjugated π-bond system. gazi.edu.trpsu.edunih.gov Further functionalization of this phenyl ring allows for fine-tuning of the electronic properties. For instance, attaching electron-donating groups, such as alkyl or methoxy (B1213986) groups, to the phenyl ring generally leads to a decrease in the oxidation potential of the corresponding polymers, resulting in a more stable p-doped state. d-nb.info Conversely, the presence of electron-withdrawing groups, like nitro or cyano groups, increases the oxidation potential. psu.edud-nb.info
Theoretical studies on 3-(p-X-phenyl)thiophene monomers, where X represents substituents like –H, –CH3, –OCH3, –COOC2H5, –COCH3, and –NO2, have shown a clear correlation between the substituent's inductive and resonance effects and the monomer's oxidation potentials. d-nb.info For example, the oxidation potential increases when an electron-withdrawing substituent is present on the phenyl ring. d-nb.info
The position of the substituent on the thiophene ring itself also has a significant impact. Modifications at the 2, 3, or 4-positions of the thiophene ring can be used to tailor the electronic properties for specific applications. nih.gov For instance, in the context of electropolymerization, the spin density at the C-2 position of the this compound radical cation is higher than at the C-5 position, indicating greater reactivity at the C-2 position for coupling reactions. d-nb.info
Table 1: Effect of Substituents on the Properties of this compound Derivatives
Conjugation Effects Between Phenyl and Thiophene Rings
The degree of π-electron conjugation between the phenyl and thiophene rings is a fundamental factor governing the electronic and optical properties of this compound. gazi.edu.tr This conjugation facilitates electron delocalization across the molecular backbone, which is the origin of the electrical properties in its polymeric form, poly(this compound). gazi.edu.tr The extent of this conjugation is highly dependent on the planarity of the molecule, specifically the torsional angle between the two rings.
A more planar conformation allows for greater overlap of the p-orbitals, leading to a more extended π-conjugated system. This extended conjugation generally results in a smaller HOMO-LUMO energy gap, which corresponds to a red-shift (shift to longer wavelengths) in the absorption and emission spectra. nih.gov However, there is a delicate balance between the stabilizing effect of π-electron conjugation, which favors planarity, and steric hindrance between atoms at the ortho positions of the rings, which promotes a twisted conformation. gazi.edu.tr
Theoretical studies have indicated that the ground-state equilibrium geometry of this compound is non-planar. gazi.edu.tr The introduction of substituents can further influence this balance. For example, in 3-(4-nitrophenyl)thiophene (B13175914), the nitro group contributes to a more planar structure compared to 3-(4-fluorophenyl)thiophene (B192847), suggesting a higher degree of π-conjugation in the former. psu.edu
The nature of the linkage between the phenyl and thiophene units also plays a role. In oligomers and polymers, head-to-tail (HT) linkages generally lead to a more effective conjugation length compared to head-to-head (HH) or tail-to-tail (TT) linkages, due to reduced steric hindrance. d-nb.info The synthesis of highly regioregular head-to-tail poly(3-alkylthiophene)s has been shown to significantly improve conjugation length and electronic properties. d-nb.info
Impact of Molecular Architecture on Photophysical Parameters
The introduction of different substituents and the modification of the conjugation pathway are key strategies for tailoring photophysical properties. For example, in a series of donor-acceptor type compounds based on a "MTPE–TP–MTPE" architecture (where MTPE is a modified tetraphenylethene donor and TP is a thiophene-pyrazine-thiophene acceptor core), varying the substituent on the TP core influenced molecular conjugation, conformation, and ultimately the photophysical properties. rsc.org
The length of the conjugated backbone is another critical factor. Increasing the number of thiophene units in an oligothiophene chain generally leads to a red-shift in the maximum absorption wavelength. nih.gov For instance, in a series of silane-bridged tetraphenylethene-oligothiophene derivatives, molecules with one or two thiophene units exhibited fluorescence properties similar to tetraphenylethene, while those with three thiophene units showed emission primarily from the terthiophene segment. sioc-journal.cn
The solvent environment can also significantly affect the photophysical properties of these molecules, particularly for those with a pronounced intramolecular charge transfer (ICT) character. A larger Stokes shift is often observed in more polar solvents, indicating a greater change in the dipole moment between the ground and excited states. researchgate.net For example, certain thiophene-based chromophores exhibit a significant red-shift in their fluorescence emission spectra when moving from a nonpolar to a polar solvent. researchgate.net
Table 2: Photophysical Data for Phenylthiophene-Dipicolinic Acid-Based Emitters in Methanol (B129727)
Relationship between Torsional Angle and Electronic/Optical Properties
The torsional angle, or dihedral angle, between the phenyl and thiophene rings is a critical structural parameter that directly influences the electronic and optical properties of this compound derivatives. This angle determines the degree of overlap between the π-orbitals of the two rings, and thus the extent of electronic communication between them. gazi.edu.tr
A smaller torsional angle, corresponding to a more planar conformation, generally leads to enhanced π-conjugation. This results in a smaller HOMO-LUMO energy gap, which is reflected in a red-shift of the absorption and emission spectra. nih.gov Conversely, a larger torsional angle reduces π-orbital overlap, effectively decoupling the two aromatic systems and leading to a blue-shift (shift to shorter wavelengths) in the optical spectra. acs.org
The equilibrium torsional angle is determined by a balance of competing factors: the electronic stabilization gained from π-conjugation, which favors planarity, and the steric repulsion between ortho-hydrogens on the adjacent rings, which favors a twisted conformation. gazi.edu.tr Theoretical calculations for unsubstituted this compound have predicted ground-state equilibrium torsional angles ranging from approximately 32° to 41.5°. gazi.edu.tracs.org
The introduction of substituents can significantly alter this torsional angle. For instance, bulky substituents at the ortho positions of the phenyl ring or the 2- and 4-positions of the thiophene ring will increase steric hindrance and lead to a larger torsional angle. In a study of 3,7-dianilino substituted N-hexyl phenothiazines, the electronic structure was rationalized by DFT computations which considered the torsional angles. nih.gov
In polymers, the torsional angle between adjacent monomer units along the backbone has a strong influence on the polymer's band gap. researchgate.net A more planar backbone with smaller inter-ring torsion angles generally results in a lower band gap. acs.org The flexibility of side chains can also play a role; for example, longer and more flexible alkyl chains on the phenyl group of poly[3-(4-n-alkyl)phenylthiophene] can better accommodate a twisted conformation. kaist.ac.kr
Table 3: Calculated Torsional Angles for this compound Derivatives
Advanced Applications and Device Integration
Organic Electronics and Optoelectronics
Derivatives of 3-phenylthiophene are key components in several areas of organic electronics and optoelectronics due to their favorable semiconductor properties. nih.gov The introduction of a phenyl group into the polythiophene backbone helps to stabilize the conjugated π-bond system, making it an attractive material for various electronic applications. nih.gov The electronic characteristics of these thiophene-based materials can be precisely adjusted through chemical modifications, such as the introduction of different substituent groups. nih.gov This adaptability has made them important in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices. nih.govdokumen.pubacs.org
The inherent fluorescence and charge-transporting capabilities of this compound derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs). nih.gov These compounds can function as the emissive layer in an OLED, where the recombination of electrons and holes leads to the generation of light. For instance, thin films of 2-methyl-5-nitro-3-phenylthiophene (B15452433) exhibit a photoluminescence quantum yield of 18%, indicating its potential as an emitter material in OLEDs. vulcanchem.com
The color of the emitted light can be tuned by modifying the chemical structure of the this compound derivative. Research has shown that compounds like 3-[3-(Benzyloxy)phenyl]thiophene can produce blue emission, with an emission maximum (λem) at approximately 450 nm. vulcanchem.com In a broader context of related thiophene (B33073) derivatives, a donor–π–acceptor compound incorporating a thieno[3,2-b]thiophene (B52689) linker (a fused thiophene system) was used as an emitter in a solution-processed OLED. beilstein-journals.org This device demonstrated high efficiency, with a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%, highlighting the potential of complex thiophene-based structures in advanced display technologies. beilstein-journals.org
Table 1: Performance of this compound Derivatives in OLEDs
| Compound | Role | Key Performance Metric | Reference |
|---|---|---|---|
| 2-Methyl-5-nitro-3-phenylthiophene | Emitter | Photoluminescence Quantum Yield: 18% | vulcanchem.com |
| 3-[3-(Benzyloxy)phenyl]thiophene | Emitter | Emission Wavelength (λem): ~450 nm (Blue) | vulcanchem.com |
| DMB-TT-TPA (Thieno[3,2-b]thiophene-based) | Emitter | External Quantum Efficiency (EQE): 4.61% | beilstein-journals.org |
In the realm of renewable energy, this compound polymers and small molecules have been extensively studied for their application in organic photovoltaics (OPVs). nih.govacs.org Their ability to absorb light and transport charge makes them excellent candidates for the active layer in solar cells. Poly(this compound) and its derivatives have been utilized as electron donor materials, often in combination with electron acceptor materials to facilitate the charge separation process necessary for generating a photocurrent. researchgate.netresearchgate.netcapes.gov.br
Bulk heterojunction (BHJ) solar cells are a prominent architecture in organic photovoltaics, where the donor and acceptor materials are blended together to form an interpenetrating network. acs.org This structure maximizes the interfacial area for efficient exciton (B1674681) dissociation. Polymers of this compound have been successfully employed as the donor material in BHJ devices. researchgate.net
One notable example is poly[3-(4-n-octyl)-phenylthiophene] (POPT), which, when blended with the fullerene derivative phenyl-C61-butyric acid methyl ester (PC61BM), created a BHJ solar cell with a peak power conversion efficiency (PCE) of 3.1%. researchgate.netcapes.gov.br The hole mobility for this POPT polymer was measured to be 0.05 cm²/(V s) in a field-effect transistor configuration, indicating its good charge transport properties. researchgate.netcapes.gov.br Another study focused on Poly(this compound) (P3PhT) synthesized via chemical oxidation and blended with PCBM. researchgate.net This research highlighted the critical role of the processing solvent on device performance. When dichlorobenzene was used as the solvent for the P3PhT:PCBM blend, the device exhibited the best power conversion efficiency compared to devices made using chloroform (B151607) or chlorobenzene. researchgate.net This is attributed to the solvent's boiling point, which affects the film morphology and the resulting donor-acceptor interface. researchgate.net
Table 2: Performance of this compound Polymers in BHJ Solar Cells
| Polymer Donor | Acceptor | Key Performance Metric | Reference |
|---|---|---|---|
| Poly[3-(4-n-octyl)-phenylthiophene] (POPT) | PC61BM | Power Conversion Efficiency (PCE): 3.1% | researchgate.netcapes.gov.br |
| Poly(this compound) (P3PhT) | PCBM | Solvent-dependent efficiency, best with dichlorobenzene | researchgate.net |
This compound derivatives have also been engineered for use as sensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (like TiO₂) absorbs light, leading to electron injection into the semiconductor's conduction band.
Table 3: Performance of this compound Derivatives in Dye-Sensitized Solar Cells
| Compound/Role | Device Structure/Principle | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| Triphenylamine–coumarin sensitizer (B1316253) with phenylthiophene π-bridge | D-D-π-A Dye | 4.99% | rsc.orgnih.gov |
| 2-cyano-3-(5-(4-(3-oxo- nih.govvulcanchem.comresearchgate.nettriazolo[3,4-a]isoquinoline-2(3H)-yl)phenyl)thiophene-2-yl)acrylic acid | Co-adsorbent with N719 dye | 8.83% | scilit.com |
The semiconducting nature of this compound derivatives makes them highly suitable for the active channel layer in Organic Field-Effect Transistors (OFETs). nih.gov An OFET is a fundamental building block for organic circuits, and its performance is largely dictated by the charge carrier mobility of the organic semiconductor used.
Research into polymers of this compound has yielded promising results for OFET applications. For example, poly[3-(4-n-octyl)-phenylthiophene] (POPT) was synthesized and used to fabricate an OFET that exhibited a hole mobility of 0.05 cm²/(V s). researchgate.netcapes.gov.br Another derivative, 3-[3-(Benzyloxy)phenyl]thiophene, has shown a hole mobility of approximately 0.12 cm²/V·s. vulcanchem.com Furthermore, the strategic fluorination of thiophene-phenylene co-oligomers has been shown to be an effective method for tuning the material's electronic properties. acs.orgnih.gov This chemical modification can lower the energy levels of the frontier molecular orbitals, which in turn facilitates better electron injection and can lead to balanced ambipolar charge transport, where both holes and electrons can move efficiently through the material. acs.orgnih.gov
Table 4: Charge Carrier Mobility in OFETs based on this compound Derivatives
| Compound | Carrier Type | Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| Poly[3-(4-n-octyl)-phenylthiophene] (POPT) | Hole | 0.05 | researchgate.netcapes.gov.br |
| 3-[3-(Benzyloxy)phenyl]thiophene | Hole | ~0.12 | vulcanchem.com |
| Partially fluorinated 2,2′-(1,4-phenylene)bis[5-phenylthiophene] | Ambipolar | Balanced hole and electron transport achieved | acs.orgnih.gov |
Electrochromism is the phenomenon where a material changes its optical properties (specifically color) in response to an applied electrical potential. This property is the basis for applications such as smart windows, anti-glare mirrors, and low-power displays. Poly(this compound) derivatives have been investigated for their potential in electrochromic devices. core.ac.uk
Copolymers incorporating this compound have demonstrated effective electrochromic behavior. For instance, copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) with this compound (3PT) and 3-(4-fluorophenyl)thiophene (B192847) (FPT) were synthesized electrochemically. researchgate.netresearchgate.net These copolymers, named P(EDOT-co-3PT) and P(EDOT-co-FPT), were found to be suitable for electrochromic device operation. researchgate.net They exhibited a color transition between blue and purple when the applied potential was switched within a range of -1.0 to 2.0 V. researchgate.net The incorporation of the EDOT unit into the π-conjugated structure is known to impart favorable electrochromic properties to the resulting material. researchgate.net
Table 5: Electrochromic Properties of this compound Copolymers
| Copolymer | Operating Voltage Range | Observed Color Change | Reference |
|---|---|---|---|
| Poly(3,4-ethylenedioxythiophene-co-3-phenylthiophene) (P(EDOT-co-3PT)) | -1.0 V to 2.0 V | Blue to Purple | researchgate.net |
| Poly(3,4-ethylenedioxythiophene-co-3-(4-fluorophenyl)thiophene) (P(EDOT-co-FPT)) | -1.0 V to 2.0 V | Blue to Purple | researchgate.net |
Organic Photovoltaics (OPVs) and Solar Cells
Electrochemical Capacitors (Supercapacitors)
Poly(this compound) and its derivatives are recognized as promising materials for electrochemical capacitors, also known as supercapacitors. The introduction of a phenyl group onto the thiophene backbone has a stabilizing effect on the conjugated π-bond system. nih.govpsu.edu This stabilization results in an attractive low band gap material suitable for supercapacitor applications. nih.govpsu.edu
Research into derivatives of this compound has demonstrated their potential for high-performance energy storage. Electroactive polymers synthesized from compounds such as 3-(4-fluorophenyl)thiophene, 3-(4-cyanophenyl)thiophene, and 3-(3,4-difluorophenyl)thiophene (B8619346) have been successfully tested in type III capacitor configurations. osti.gov These devices, operating at high voltages of 2.8–2.9 V, have achieved significant active material energy and power densities. osti.gov For instance, at discharge rates of 50 and 10 mA/cm², energy densities of up to 50 Wh/kg and power densities up to 5 kW/kg have been recorded, respectively. osti.gov Furthermore, these polymer films have shown good long-term stability, enduring up to 1000 charge-discharge cycles. osti.gov
The substitution of different functional groups on the phenyl ring can further tune the material's properties. For example, poly(3-(4-fluorophenyl)thiophene) is noted for its potential in type III supercapacitors due to improved performance in both p-doping and n-doping processes. nih.govpsu.edu Similarly, nanocomposites incorporating polythiophene derivatives with materials like graphene oxide have yielded high specific capacitance, with one study reporting a value of 296 F g⁻¹ for a poly(9-butyl-3,6-di(thien-2-yl)-9H-carbazole) and graphene oxide nanocomposite. mdpi.com
Table 1: Performance of Poly(this compound) Derivative-Based Supercapacitors
| Derivative/Configuration | Operating Voltage (V) | Max Energy Density (Wh/kg) | Max Power Density (kW/kg) |
|---|
Chemical Sensors and Biosensors
The electrical and optical properties of polymers derived from this compound make them highly suitable for chemical sensing applications. These materials can form the active layer in sensors that detect a variety of analytes, from environmental pollutants to synthetic drugs.
Gas and Environmental Pollutant Detection
Derivatives of thiophene are integral to the development of highly sensitive gas sensors. Organic field-effect transistors (OFETs) using a thieno[3,2-b]thiophene and phthalocyanine-based structure have been fabricated for the detection of hazardous gases like nitrogen dioxide (NO₂) and sulfur dioxide (SO₂). rsc.org These sensors, which can be operated at room temperature, demonstrated sensitive and selective responses of 90% and 60% upon exposure to 20 ppm of NO₂ and SO₂, respectively. rsc.org Notably, they achieved a very low limit of detection of approximately 165 ppb for both gases. rsc.org
In the realm of biosensing, water-soluble copolythiophenes based on this compound have been developed as colorimetric and fluorometric sensors for detecting lipopolysaccharide (LPS), a component of Gram-negative bacteria. rjptonline.orgacciusa.com These sensors exhibit high selectivity for LPS and can detect it at picomolar levels. acciusa.com For instance, a this compound-based sensor showed high sensitivity and selectivity for E. coli, K. pneumonia, and P. aeruginosa, with a visual color change from yellow to orange at a detection limit of 10⁸ CFU/mL. rjptonline.org
Table 2: Performance of Thiophene-Based Gas Sensors
| Sensor Type | Target Analyte | Sensitivity/Response | Limit of Detection (LOD) |
|---|---|---|---|
| Thieno[3,2-b]thiophene-Phthalocyanine OFET | NO₂ | 90% response to 20 ppm | ~165 ppb |
| Thieno[3,2-b]thiophene-Phthalocyanine OFET | SO₂ | 60% response to 20 ppm | ~165 ppb |
| Poly(3-hexylthiophene) OFET | NO | ~4.7% per ppm | ~0.5 ppm |
Recognition of Synthetic Stimulants on Modified Electrodes
A significant application of this compound derivatives is in the electrochemical detection of synthetic stimulants. A polymeric film derived from the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite (B72142) electrode has been used to recognize stimulants such as 2-aminoindane (2-AI), buphedrone, and naphyrone. mdpi.com
The presence of the trifluoromethyl (-PhCF₃) group in the polymer is crucial for this recognition, which is believed to occur through charge-transfer and/or hydrogen bond interactions between the polymer and the analyte. mdpi.com The sensor demonstrated high sensitivity in the 1–11 μmol L⁻¹ concentration range at a neutral pH, with the capability to detect concentrations between 0.43–0.56 μg mL⁻¹. mdpi.com The affinity of the modified electrode for the stimulants was quantified by their adsorption constants (Kads), which varied depending on the analyte's structure. mdpi.com
Table 3: Adsorption Constants for Synthetic Stimulants on a Modified PThPhCF₃/G-Electrode
| Synthetic Stimulant | Adsorption Constant (Kads) |
|---|---|
| Buphedrone | 9.79 × 10⁵ |
| Naphyrone | 1.57 × 10⁶ |
Pharmaceutical and Medicinal Chemistry Research (Derivatives)
Thiophene derivatives are a cornerstone in medicinal chemistry, with research exploring their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ainih.gov The this compound scaffold, in particular, has been a key structural motif in the development of targeted therapies.
Potential Biological Activities (e.g., Mcl-1 Inhibitors)
A critical area of research is the development of selective inhibitors for the Myeloid cell leukemia-1 (Mcl-1) protein, an anti-apoptotic protein often overexpressed in tumors, leading to drug resistance. nih.gov Compounds featuring a this compound-2-sulfonamide core have emerged as promising selective Mcl-1 inhibitors. nih.govnih.govacs.org
Through structure-based design and optimization, researchers have synthesized new derivatives with significantly improved binding affinity and selectivity for Mcl-1. nih.gov The most potent of these compounds have achieved sub-micromolar binding affinities (Kᵢ) and have demonstrated good cytotoxicity (IC₅₀) against various tumor cell lines. nih.gov For example, one study reported compounds with a Kᵢ value of approximately 0.4 μM and an IC₅₀ of less than 10 μM. nih.gov Another optimization effort led to a derivative with a Kᵢ of 0.25 μM. acs.org Cellular assays have confirmed that these compounds bind to the BH3-binding groove on the Mcl-1 protein and effectively induce caspase-dependent apoptosis in cancer cells. nih.gov
Table 4: Activity of this compound Derivatives as Mcl-1 Inhibitors
| Compound Class/Identifier | Target | Binding Affinity (Kᵢ) | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| Optimized this compound-2-sulfonamide derivatives | Mcl-1 | ~0.4 μM | < 10 μM (on several tumor cells) |
| FWJ-D4 / FWJ-D5 | Mcl-1 | Sub-micromolar | Not specified |
Future Research Directions and Challenges
Strategies for Enhanced Performance and Stability in Devices
For 3-phenylthiophene-based materials to be integrated successfully into commercial organic electronic devices, enhancing their operational performance and long-term stability is paramount. Research is actively pursuing several key strategies to meet these challenges.
A primary focus is the molecular engineering of this compound derivatives. The introduction of a phenyl group into the polythiophene backbone helps to stabilize the conjugated π-bond system. nih.govpsu.edu Further functionalization, such as adding a fluorophenyl group, can improve the thermal stability of the resulting polymer. nih.govpsu.edu The incorporation of triple bonds into the aromatic structure can enhance π-conjugation and promote molecular planarity, which leads to more ordered film morphology and better device performance. rsc.org Strategic placement of fused-thiophene units can also shift light absorption to longer wavelengths (red-shift), help tune frontier molecular energy levels, and improve both the photovoltaic performance and stability of devices like dye-sensitized solar cells. mdpi.com
Another critical area is the improvement of the material's interaction with other device components and its resilience to environmental factors. For instance, in organic electrochemical transistors (OECTs), degradation can occur due to the oxygen reduction reaction (ORR) at the semiconductor-electrolyte interface. researchgate.netdiva-portal.org A significant advancement has been the use of a protective polymer glue layer, which effectively suppresses the ORR and dramatically improves device stability. researchgate.netdiva-portal.org Similarly, in organic solar cells, copolymerization of thiophene-based materials with units like benzodithiophene (BDT) has been shown to improve thermal stability. researchgate.net
The table below summarizes key strategies for device enhancement.
| Strategy | Method | Intended Effect | Relevant Application(s) |
| Molecular Engineering | Introduction of a phenyl group | Stabilizes the conjugated π-bond system nih.govpsu.edu | Supercapacitors nih.govpsu.edu |
| Substitution with fluorophenyl groups | Improves thermal stability of the polymer nih.govpsu.edu | Supercapacitors nih.govpsu.edu | |
| Integration of triple bonds | Enhances π-conjugation and molecular planarity rsc.org | Organic Field-Effect Transistors (OFETs) rsc.org | |
| Incorporation of fused-thiophene units | Tunes energy levels and improves stability mdpi.com | Organic Photovoltaics (OPVs), Dye-Sensitized Solar Cells (DSSCs) mdpi.com | |
| Device Architecture & Protection | Application of a protective polymer layer | Suppresses oxygen reduction reaction (ORR) researchgate.netdiva-portal.org | Organic Electrochemical Transistors (OECTs) researchgate.netdiva-portal.org |
| Copolymerization with BDT units | Improves thermal stability researchgate.net | Organic Solar Cells (OSCs) researchgate.net |
Development of Novel Synthetic Routes for Complex Derivatives
The creation of sophisticated this compound derivatives with tailored properties hinges on the development of advanced and efficient synthetic methods. Future progress in this area is aimed at overcoming the limitations of traditional synthesis, focusing on selectivity, efficiency, and sustainability.
A significant area of research is the direct functionalization of C-H bonds, which is considered a more step- and atom-economical approach than classical methods. core.ac.uk However, the low inherent reactivity of C-H bonds presents a challenge. core.ac.uk Rhodium-catalyzed reactions have shown great promise, enabling the annulative coupling of 3-phenylthiophenes with alkynes through the activation of two C-H bonds to build complex π-conjugated molecules in a straightforward manner. nih.gov Such transition metal-catalyzed reactions are a powerful tool for constructing new C-C bonds. core.ac.uk
The regioselectivity of these reactions—controlling the exact position of functionalization—is crucial. Research indicates that for this compound, dehydrogenative coupling with alkenes tends to occur on the phenyl moiety rather than the thiophene (B33073) ring. nih.gov This selectivity provides a pathway to specific isomers. Beyond C-H activation, other modern techniques are being explored. For example, the synthesis of various thiophene derivatives can be achieved through the cyclization of functionalized alkynes, offering a direct and atom-economical route to the thiophene ring. mdpi.com The development of greener synthetic methodologies, such as microwave-assisted synthesis, is also a key goal to improve yields and reduce waste. vulcanchem.com For producing polymers, methods like the McCullough method are used to create regiospecifically generated monomers that lead to polymers with highly regular structures. cmu.edu
The following table outlines various synthetic approaches.
| Synthetic Approach | Description | Advantages |
| Rhodium-Catalyzed C-H Activation | Annulative coupling with alkynes involving double C-H bond cleavage to form fused ring systems. nih.gov | Provides straightforward synthetic methods for complex π-conjugated molecules from simple building blocks. nih.gov |
| Direct C-H Functionalization | A step- and atom-economical approach to add functional groups, though it can require harsh conditions due to low C-H bond reactivity. core.ac.uk | Increases the efficiency of synthesis in terms of resources, time, and steps. core.ac.uk |
| Cyclization of Functionalized Alkynes | Construction of the thiophene ring from readily available S-containing alkyne precursors. mdpi.com | Direct, atom-economical, and allows for specific substitution patterns under mild conditions. mdpi.com |
| McCullough Method | A polymerization technique that proceeds from a regiospecifically generated monomer. cmu.edu | Results in polymers with exclusively Head-to-Tail (HT) couplings, ensuring high structural regularity. cmu.edu |
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry and theoretical modeling have become indispensable tools for accelerating the discovery and design of new this compound-based materials. These methods allow for the prediction of molecular properties, providing crucial insights that guide synthetic efforts.
Theoretical models are also used to predict the reactivity and potential for polymerization. By calculating the lone electron spin densities of radical cations, researchers can infer the most likely sites for coupling reactions, providing a theoretical basis for selecting monomers that will yield polymers with a desired high regioregularity (e.g., head-to-tail linkages). d-nb.info Furthermore, quantum chemistry calculations can explain the regioselectivity of complex catalytic reactions by evaluating the energetics of different possible reaction pathways. researchgate.net This predictive power is being leveraged in the design of new donor materials for solar cells, where computational screening can identify promising candidates with optimal electronic properties before they are synthesized. nih.govacs.org Future work will likely involve combining theoretical calculations with advanced spectroscopy to build a clearer understanding of structure-property relationships, leading to the design of more sophisticated materials. mdpi.com
This table summarizes the application of theoretical models.
| Modeling Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Computing optimized geometries, electronic structures, and vibrational frequencies of this compound derivatives. nih.govpsu.eduresearchgate.net | Predicts molecular structure, stability, and how substituents affect electronic properties and planarity. nih.govpsu.edu |
| Time-Dependent DFT (TD-DFT) | Investigating singlet electronic excited state properties. nih.govnih.gov | Provides understanding of UV-vis absorption spectra and other optical properties. nih.gov |
| Radical Cation Spin Density Calculation | Inferring reactivity for coupling reactions and major regioselective products of polymerization. d-nb.info | Guides the selection of monomers to produce polymers with high head-to-tail content. d-nb.info |
| Reaction Pathway Analysis | Evaluating the energetics of catalytic cycles to understand regioselectivity. researchgate.net | Explains preferential reaction sites (e.g., phenyl vs. thiophene ring) in C-H activation reactions. researchgate.net |
| Quantum Mechanical Screening | Designing and exploring the optoelectronic properties of novel donor molecules. nih.govacs.org | Identifies promising candidates for applications like organic solar cells by predicting properties like band gap and absorption spectra. nih.govacs.org |
Q & A
Q. What controls are necessary when comparing the electrochemical stability of this compound derivatives?
- Methodological Answer : Use identical electrode materials (e.g., Pt or glassy carbon) and electrolyte concentrations (e.g., 0.1 M TBAPF₆ in acetonitrile). Include reference compounds (e.g., unsubstituted thiophene) to isolate substituent effects. Triplicate measurements minimize variability in cyclic voltammetry peak potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
